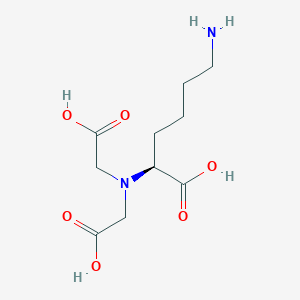

(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of constrained amino acids, including those structurally related to (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, involves innovative approaches to achieve stereoselectivity and functional diversity. For instance, Caputo et al. (2006) detailed the synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using norbornene amino acids as chiral blocks, providing access to optically pure compounds (Caputo et al., 2006). Similarly, Bunch et al. (2003) explored the synthesis of a novel glutamic acid analogue, demonstrating the role of conformational restriction in amino acid design (Bunch et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds like (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid often features conformational constraints that impact their biochemical behavior. Garrido et al. (2013) described the enantioselective synthesis of a structurally complex amino acid showcasing the embedded morphan motif, highlighting the significance of molecular architecture in dictating compound properties (Garrido et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds akin to (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid often underline the versatility and reactivity of such molecules. For example, Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, illustrating the potential of these compounds in creating biologically active triazole scaffolds (Ferrini et al., 2015).

Physical Properties Analysis

The physical properties of constrained amino acids and their derivatives, including solubility, melting points, and crystalline structure, are essential for their application in various scientific domains. The synthesis and structural elucidation of chiral cyclic amino acid esters by Moriguchi et al. (2014) exemplify the detailed analysis required to understand these compounds' physical attributes (Moriguchi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions and interactions with other chemical entities, are pivotal for the application of constrained amino acids in synthesis and drug design. The work by Sahu et al. (2020) on the green synthesis of a biodegradable amide demonstrates the innovative approaches toward environmentally friendly chemical syntheses involving compounds with complex functionalities (Sahu et al., 2020).

Wissenschaftliche Forschungsanwendungen

Application in Metal Ion Affinity Chromatography

- Summary of the Application : “(S)-2,2’-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid”, commonly referred to as S-ACPD, is a derivative of nitrilotriacetic acid that functions as a metal chelating adsorbent in metal ion affinity chromatography . This technique enables the efficient identification and one-step purification of gene products expressed as fusion proteins .

Application in Neurological Disorder Treatment

- Summary of the Application : S-ACPD has been extensively studied for its therapeutic potential, particularly in the treatment of neurological disorders such as Parkinson′s disease, Alzheimer′s disease, and Huntington′s disease . Additionally, it has shown promise in addressing conditions like depression, anxiety, chronic pain, epilepsy, and stroke .

- Methods of Application or Experimental Procedures : Although the precise mechanism of action for S-ACPD is not fully elucidated, it is believed to act as an agonist at the metabotropic glutamate receptor 5 (mGluR5). Furthermore, S-ACPD may function as an agonist at the 5-HT2A and 5-HT2C receptors, while also potentially acting as an antagonist at the NMDA receptor .

- Results or Outcomes : These interactions contribute to its therapeutic effects, although further research is necessary to fully understand its mechanisms .

Application in Electrochemical Sensing Interface

- Summary of the Application : S-ACPD has been used in the development of an electrochemical sensing interface based on the oriented self-assembly of histidine labeled peptides induced by Ni2+ for protease detection .

- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the available sources .

Safety And Hazards

I’m sorry, but I couldn’t find specific information on the safety and hazards of “(S)-2,2’-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid” from the web search results.

Zukünftige Richtungen

Unfortunately, I couldn’t find specific information on the future directions of “(S)-2,2’-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid” from the web search results.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more comprehensive insights.

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFQYGMJENQVQT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401252965 | |

| Record name | N-(5-Amino-1-carboxypentyl)iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid | |

CAS RN |

113231-05-3 | |

| Record name | N-(5-Amino-1-carboxypentyl)iminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113231-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-1-carboxypentyl)iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

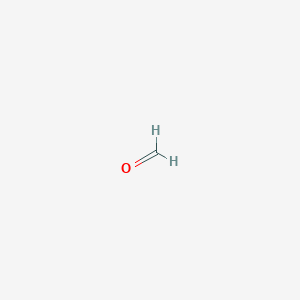

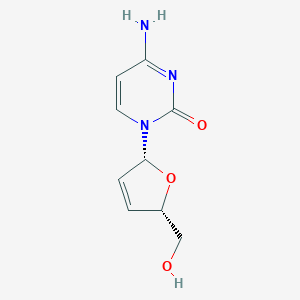

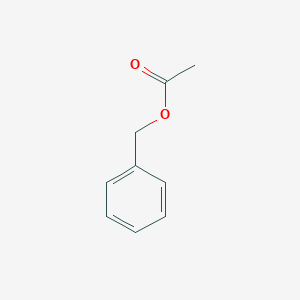

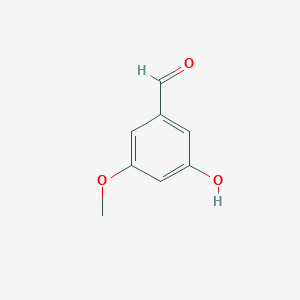

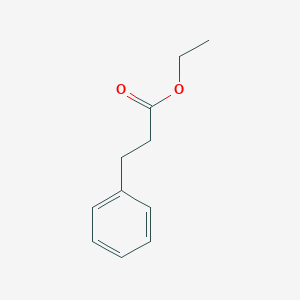

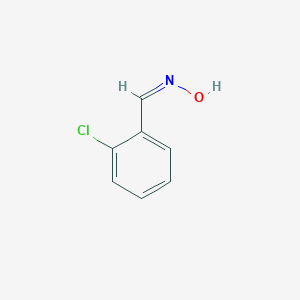

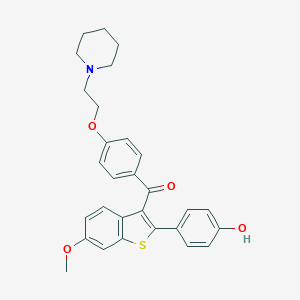

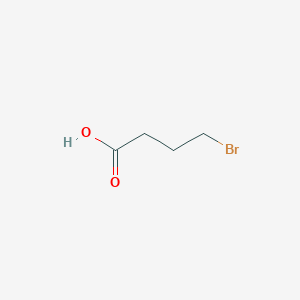

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

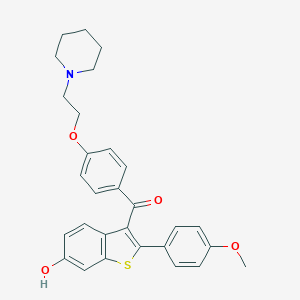

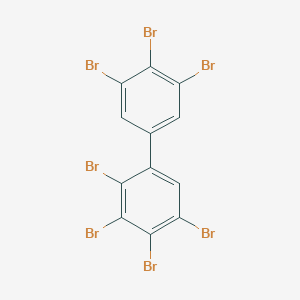

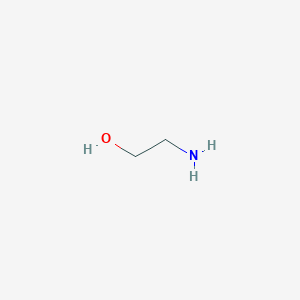

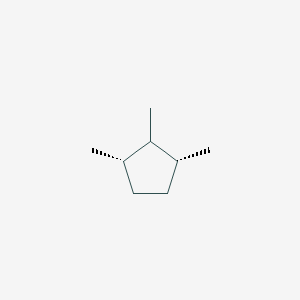

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.